molecular formula C18H18N2O3S2 B7727244 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B7727244
M. Wt: 374.5 g/mol
InChI Key: QPHFAGYCJCQXMF-DHDCSXOGSA-N
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Description

2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a hexanoic acid chain. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of indole derivatives with thiazolidinone precursors. One common method includes the reaction of 1H-indole-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicinal chemistry, it is explored for its ability to interact with various biological targets, making it a candidate for drug development. Additionally, its unique structure allows for the investigation of novel synthetic methodologies and reaction mechanisms in organic chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The indole moiety is known to bind to various receptors, while the thiazolidinone ring can interact with enzymes involved in metabolic pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiazolidinediones: A class of compounds with a similar thiazolidinone ring, used as antidiabetic agents.

    Indole-3-carbinol: A compound with anticancer properties, featuring an indole moiety.

Uniqueness: 2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to the combination of the indole and thiazolidinone structures within a single molecule.

Properties

IUPAC Name

2-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-3-8-14(17(22)23)20-16(21)15(25-18(20)24)9-11-10-19-13-7-5-4-6-12(11)13/h4-7,9-10,14,19H,2-3,8H2,1H3,(H,22,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFAGYCJCQXMF-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CNC3=CC=CC=C32)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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